6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine
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Overview
Description
6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound features a phenyl group and a 4-methylphenylsulfanyl group attached to the indolizine core, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine typically involves multi-step organic reactions. One common method includes the use of transition metal-catalyzed reactions and oxidative coupling strategies.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The phenyl and 4-methylphenylsulfanyl groups can be substituted with other functional groups to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound shares a similar indole core but has a sulfonyl group instead of a sulfanyl group.
4-(4-Methylphenyl)-2,2’6’,2’'-terpyridine: This compound features a terpyridine core with a 4-methylphenyl group, making it structurally related but with different chemical properties.
Uniqueness
6-{2-[(4-Methylphenyl)sulfanyl]ethyl}-2-phenylindolizine is unique due to its specific combination of functional groups and its indolizine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21NS |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
6-[2-(4-methylphenyl)sulfanylethyl]-2-phenylindolizine |
InChI |
InChI=1S/C23H21NS/c1-18-7-11-23(12-8-18)25-14-13-19-9-10-22-15-21(17-24(22)16-19)20-5-3-2-4-6-20/h2-12,15-17H,13-14H2,1H3 |
InChI Key |
BIGREYKUQWYBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC2=CN3C=C(C=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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